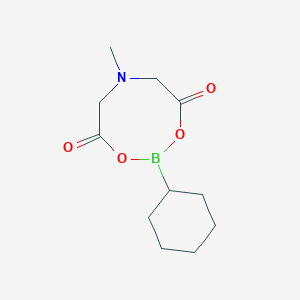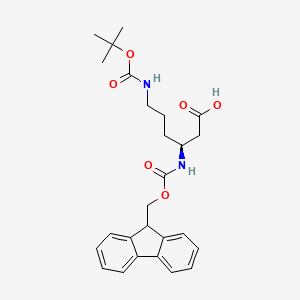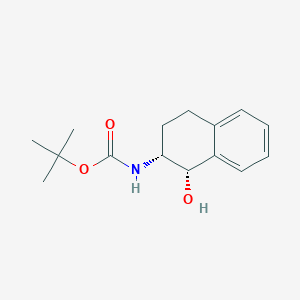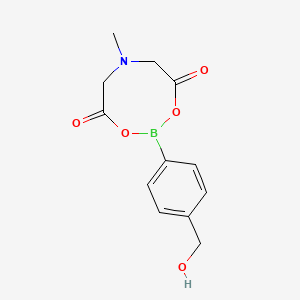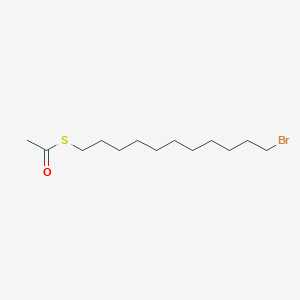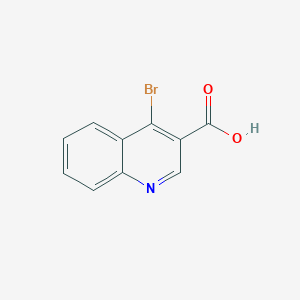
4-Bromoquinoline-3-carboxylic acid
Overview
Description
4-Bromoquinoline-3-carboxylic acid is a brominated derivative of quinoline, a heterocyclic aromatic organic compound It is characterized by the presence of a bromine atom at the 4-position and a carboxylic acid group at the 3-position of the quinoline ring system
Synthetic Routes and Reaction Conditions:
Direct Bromination: One common synthetic route involves the direct bromination of quinoline-3-carboxylic acid. This reaction typically uses bromine (Br2) in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.
Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where an aniline derivative of quinoline-3-carboxylic acid is diazotized and then treated with bromine to introduce the bromine atom at the 4-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, in acidic or neutral media.
Reduction: LiAlH4, H2 with a catalyst, in anhydrous ether or THF.
Substitution: Various nucleophiles, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Quinoline-3,4-dicarboxylic acid.
Reduction: 4-Bromoquinoline-3-hydroxymethyl.
Substitution: 4-Aminoquinoline-3-carboxylic acid, 4-Methoxyquinoline-3-carboxylic acid.
Scientific Research Applications
4-Bromoquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the effects of brominated quinolines on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromoquinoline-3-carboxylic acid exerts its effects depends on its specific application. For example, in anticancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and apoptosis. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and transcription factors.
Comparison with Similar Compounds
4-Bromoquinoline-2-carboxylic acid
4-Bromoquinoline-6-carboxylic acid
4-Bromoquinoline-7-carboxylic acid
4-Bromoquinoline-8-carboxylic acid
Properties
IUPAC Name |
4-bromoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNDEXPHHAEYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856368 | |
| Record name | 4-Bromoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378260-46-8 | |
| Record name | 4-Bromoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


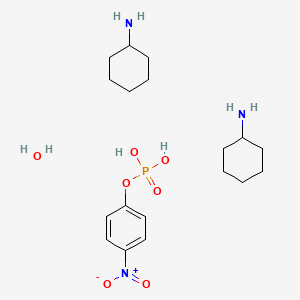
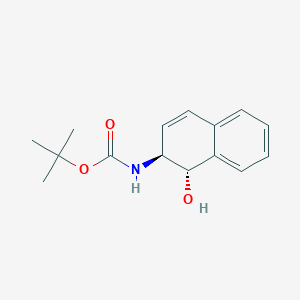
![(8R,9S,13S,14S)-3-Hydroxy-2-(113C)methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1512826.png)
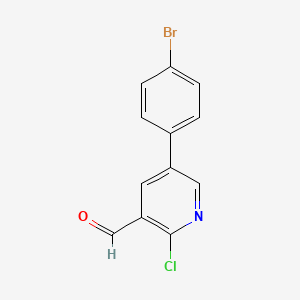
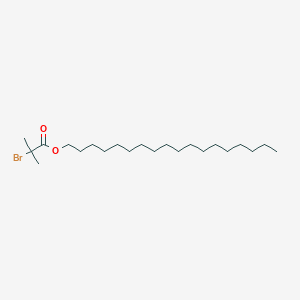

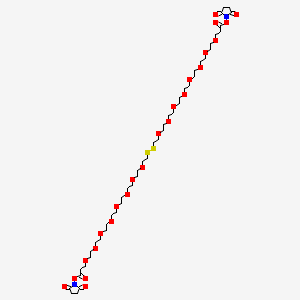
![2,2-Dimethylpropanoic acid;methylbenzene;rhodium;tris[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B1512835.png)
